

Comparative Analysis of Z-160 Cross-Reactivity: A Guide for Researchers

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Compound of Interest		
Compound Name:	Z-160	
Cat. No.:	B1679991	Get Quote

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the N-type calcium channel blocker, **Z-160**, with other relevant calcium channel inhibitors. This document summarizes available quantitative data, details experimental methodologies, and visualizes key concepts to facilitate informed decisions in drug discovery and development projects.

Z-160 (also known as NP118809) is a potent and selective small molecule inhibitor of N-type (CaV2.2) voltage-gated calcium channels. These channels are critical mediators of neurotransmitter release at presynaptic terminals, particularly in pain signaling pathways, making them a key target for the development of novel analgesics. While showing promise in preclinical models, the clinical development of **Z-160** was discontinued after Phase II trials. Understanding its cross-reactivity profile is crucial for interpreting past results and informing the design of future N-type calcium channel blockers.

Comparative Selectivity Profile of Calcium Channel Blockers

The following table summarizes the inhibitory activity (IC50) of **Z-160** and other representative calcium channel blockers against a panel of voltage-gated calcium channels. This data is essential for evaluating the selectivity of these compounds and predicting potential off-target effects.



Comp ound	Primar y Target	CaV1.2 (L- type) IC50 (µM)	CaV2.1 (P/Q- type) IC50 (µM)	CaV2.2 (N- type) IC50 (µM)	CaV2.3 (R- type) IC50 (µM)	CaV3.1 (T- type) IC50 (µM)	CaV3.2 (T- type) IC50 (µM)	CaV3.3 (T- type) IC50 (µM)
Z-160	N-type (CaV2. 2)	>10	>10	~0.1	>10	>10	>10	>10
Z944	T-type (CaV3)	-	-	7-10	-	0.05	0.16	0.16
Ziconoti de	N-type (CaV2. 2)	>100	>100	0.001	>100	>100	>100	>100
Amlodip ine	L-type (CaV1. 2)	2.4	-	5.8	-	-	-	-

Note: IC50 values can vary depending on the specific experimental conditions. Data presented here is a synthesis from available literature for comparative purposes.

Experimental Methodologies

The determination of cross-reactivity and selectivity of compounds like **Z-160** relies on robust in vitro assays. The two primary methods used are electrophysiological patch-clamp recordings and fluorescence-based assays.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique directly measures the ionic current flowing through a specific channel in the cell membrane.

Protocol:

 Cell Culture: Cells stably expressing the human calcium channel subtype of interest (e.g., HEK293 cells transfected with CaV2.2) are cultured on glass coverslips.



- Recording Setup: A coverslip is placed in a recording chamber on an inverted microscope and perfused with an external solution containing a charge carrier (e.g., BaCl2).
- Pipette and Seal: A glass micropipette filled with an internal solution is used to form a highresistance "gigaseal" with the cell membrane.
- Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured to allow electrical access to the cell's interior.
- Voltage Clamp: The membrane potential is held at a specific voltage (e.g., -80 mV), and depolarizing voltage steps are applied to elicit channel opening and ionic currents.
- Compound Application: The test compound (e.g., **Z-160**) is applied at various concentrations to the external solution, and the resulting inhibition of the ionic current is measured.
- Data Analysis: The concentration-response curve is plotted to determine the IC50 value.



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Fig. 1: Workflow for Whole-Cell Patch-Clamp Assay.

FLIPR (Fluorometric Imaging Plate Reader) Calcium Flux Assay

This high-throughput screening method measures changes in intracellular calcium concentration in response to channel activation and inhibition.

Protocol:

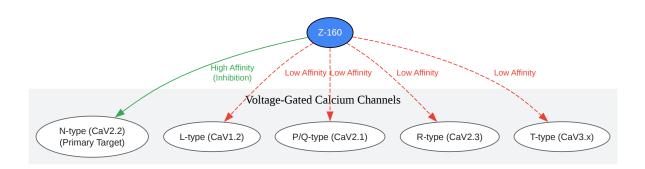
 Cell Plating: Cells expressing the target calcium channel are seeded into a multi-well microplate.



- Dye Loading: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is loaded into the cells.
- Compound Incubation: The cells are incubated with varying concentrations of the test compound.
- Stimulation: A depolarizing stimulus (e.g., a high concentration of potassium chloride) is added to the wells to activate the voltage-gated calcium channels.
- Fluorescence Reading: The FLIPR instrument measures the change in fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium.
- Data Analysis: The inhibitory effect of the compound on the calcium influx is quantified to determine the IC50 value.

Conceptual Relationship of Z-160 Activity

The selectivity of **Z-160** for N-type calcium channels over other calcium channel subtypes is a key determinant of its therapeutic window. The following diagram illustrates this relationship.



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Fig. 2: **Z-160** Target Affinity Profile.

In summary, while **Z-160** demonstrates significant selectivity for N-type calcium channels, a thorough understanding of its interactions with other ion channels and receptors is vital for a complete assessment of its pharmacological profile. The methodologies and comparative data



presented in this guide are intended to support researchers in the ongoing effort to develop safer and more effective therapies targeting neuronal calcium channels.

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